Cas no 875758-13-7 (cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate)

Technical Introduction: cis,rel-Methyl (2R,5R)-5-methyloxolane-2-carboxylate is a chiral ester derivative of 5-methyloxolane, characterized by its cis-relative stereochemistry and defined (2R,5R) configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of stereochemically complex molecules. Its rigid oxolane (tetrahydrofuran) backbone and methyl ester functionality enhance its utility in asymmetric synthesis, enabling controlled transformations such as nucleophilic additions or reductions. The defined stereocenters ensure high diastereoselectivity in downstream reactions, making it advantageous for pharmaceutical and fine chemical applications. Its stability under standard conditions further supports handling and storage in laboratory settings.
cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate structure
875758-13-7 structure
Product Name:cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate
CAS No:875758-13-7
MF:C7H12O3
MW:144.168382644653
CID:5050194
Update Time:2025-05-26

cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate
    • methyl (2S,5S)-5-methyloxolane-2-carboxylate
    • cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate
    • Inchi: 1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
    • InChI Key: PQTRMNDPHASIGS-WDSKDSINSA-N
    • SMILES: O1[C@H](C(=O)OC)CC[C@@H]1C

Computed Properties

  • Exact Mass: 144.078644241 g/mol
  • Monoisotopic Mass: 144.078644241 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 144.17
  • XLogP3: 1
  • Topological Polar Surface Area: 35.5

cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate Pricemore >>

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Additional information on cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate

Recent Advances in the Study of cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate (CAS: 875758-13-7)

The compound cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate (CAS: 875758-13-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents. This research brief aims to summarize the latest findings and provide insights into the current state of research on this compound.

One of the key areas of interest is the synthetic methodology for producing cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate. A 2023 study published in the Journal of Organic Chemistry detailed an efficient enantioselective synthesis route that utilizes asymmetric catalysis to achieve high yields and excellent stereocontrol. The study highlighted the importance of this compound as a chiral intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anti-inflammatory agents. The synthetic route described offers a scalable and cost-effective approach, which is crucial for industrial applications.

In addition to its synthetic utility, the biological activity of cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate has been investigated in several preclinical studies. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The study suggested that further structural modifications could enhance its potency and selectivity, making it a viable candidate for drug development. These findings are particularly relevant given the ongoing need for novel anti-inflammatory agents with fewer side effects.

Another significant development is the exploration of this compound's role in prodrug design. Researchers have demonstrated that cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate can serve as a versatile scaffold for prodrugs, improving the pharmacokinetic properties of active pharmaceutical ingredients (APIs). A 2022 study in Molecular Pharmaceutics showcased its application in enhancing the oral bioavailability of poorly soluble drugs, addressing a common challenge in drug formulation. This research opens new avenues for the use of this compound in drug delivery systems.

Despite these promising advancements, challenges remain in the full characterization and optimization of cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate. Future research directions may include detailed mechanistic studies to elucidate its mode of action, as well as the development of derivatives with improved therapeutic profiles. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to unlock the full potential of this compound. The ongoing research underscores its importance as a valuable tool in medicinal chemistry and drug discovery.

In conclusion, cis,rel-methyl (2R,5R)-5-methyloxolane-2-carboxylate (CAS: 875758-13-7) represents a compound of significant interest in the chemical biology and pharmaceutical fields. Recent studies have highlighted its synthetic accessibility, biological activity, and potential applications in drug design and delivery. As research continues to unfold, this molecule is poised to play a pivotal role in the development of next-generation therapeutics. The findings summarized in this brief provide a foundation for further exploration and innovation in this area.

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